Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the bromine and tosyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate typically involves the bromination of a pyrrole derivative followed by tosylation and esterification. One common method includes:
Bromination: Starting with 1H-pyrrole-3-carboxylate, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Tosylation: The brominated product is then tosylated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Esterification: Finally, the tosylated product undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,3-diones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted pyrrole derivatives.
Reduction Products: Alcohol derivatives.
Oxidation Products: Pyrrole-2,3-diones.
Scientific Research Applications
Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and tosyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine
- 1-(5-Bromo-1H-pyrrol-2-yl)ethanone
Comparison: Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate is unique due to the presence of both bromine and tosyl groups, which confer distinct reactivity and biological activity compared to its analogs. The tosyl group, in particular, enhances its solubility and stability, making it a more versatile intermediate in synthetic applications .
Properties
IUPAC Name |
methyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(7-12(15)14)13(16)19-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLFDBQEHXPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675483 |
Source
|
Record name | Methyl 5-bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881673-79-6 |
Source
|
Record name | Methyl 5-bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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